1-(Cyclopropylmethyl)-4-prop-2-enylpyrazine-2,3-dione
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Overview
Description
1-(Cyclopropylmethyl)-4-prop-2-enylpyrazine-2,3-dione is an organic compound characterized by its unique structure, which includes a cyclopropylmethyl group and a prop-2-enyl group attached to a pyrazine-2,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-4-prop-2-enylpyrazine-2,3-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazine Core: The pyrazine-2,3-dione core can be synthesized through the cyclization of appropriate precursors, such as diaminomaleonitrile and diketones, under acidic or basic conditions.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl halides and a suitable base.
Addition of the Prop-2-enyl Group: The prop-2-enyl group can be added through a Heck reaction, where an alkene is coupled with the pyrazine core in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-4-prop-2-enylpyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl or prop-2-enyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles like amines or thiols, polar aprotic solvents.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted pyrazine derivatives.
Scientific Research Applications
1-(Cyclopropylmethyl)-4-prop-2-enylpyrazine-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-4-prop-2-enylpyrazine-2,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, resulting in its observed biological effects.
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione: Similar structure but with a methyl group instead of a prop-2-enyl group.
1-(Cyclopropylmethyl)-4-ethylpyrazine-2,3-dione: Similar structure but with an ethyl group instead of a prop-2-enyl group.
Uniqueness: 1-(Cyclopropylmethyl)-4-prop-2-enylpyrazine-2,3-dione is unique due to the presence of both cyclopropylmethyl and prop-2-enyl groups, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-4-prop-2-enylpyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-5-12-6-7-13(8-9-3-4-9)11(15)10(12)14/h2,6-7,9H,1,3-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJFZDXYADNOIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CN(C(=O)C1=O)CC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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